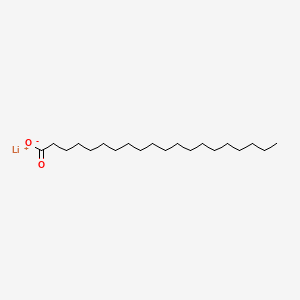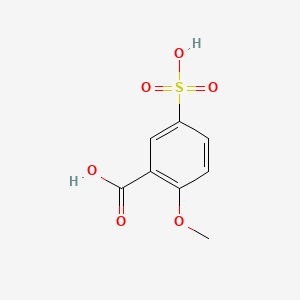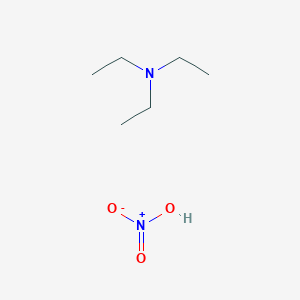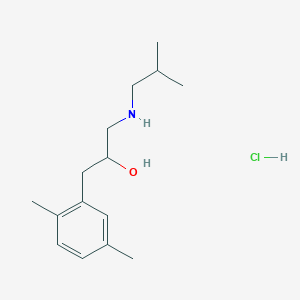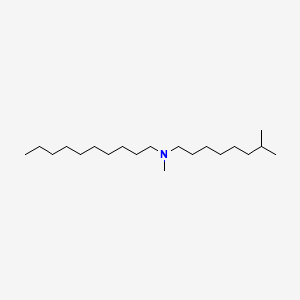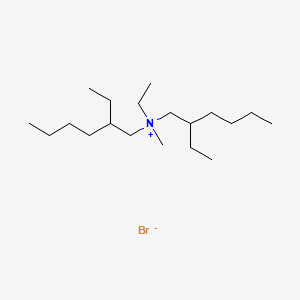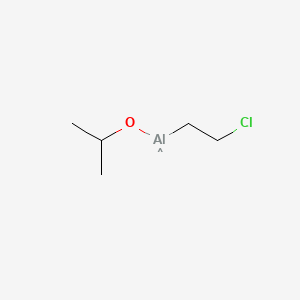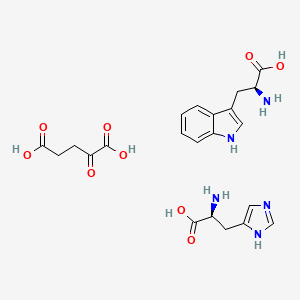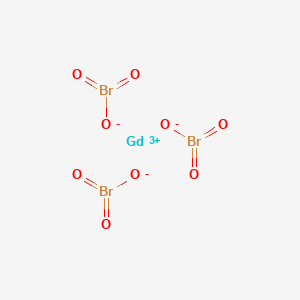
3-Benzyl-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-methylpiperidine is a piperidine derivative, characterized by a benzyl group attached to the third carbon and a methyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-benzyl glycine ethyl ester with suitable reagents to form the piperidine ring . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods focus on optimizing yield and safety. For instance, a novel preparation method for (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine involves a folding condensation process, which avoids the use of extremely dangerous chemicals and ensures high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it back to its piperidine form.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Piperidinones.
Reduction: Piperidines.
Substitution: Various substituted piperidines depending on the reagents used.
Applications De Recherche Scientifique
3-Benzyl-1-methylpiperidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-methylpiperidine involves its interaction with specific molecular targets. It can act on neurotransmitter receptors in the brain, influencing neurological pathways. The exact pathways and molecular targets are still under investigation, but it is believed to modulate synaptic transmission and neuronal excitability .
Comparaison Avec Des Composés Similaires
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antitumor and anti-inflammatory activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
Uniqueness: 3-Benzyl-1-methylpiperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl group enhances lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Propriétés
Numéro CAS |
85237-73-6 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
3-benzyl-1-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Clé InChI |
KTGLLSVNOMWZTG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




